
1-(4-Bromothiophen-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H7BrOS. It is a brominated derivative of thiophene, a sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromothiophen-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of thiophene followed by acylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an acylating agent like acetyl chloride or acetic anhydride. The reaction conditions often involve the use of a solvent such as dichloromethane or chloroform and a catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(4-Bromothiophen-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)propan-2-one involves its interaction with various molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)thio)propan-2-one
- (4-Bromo-thiophen-2-yl)-acetonitrile
- 1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone
- 1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
Uniqueness: 1-(4-Bromothiophen-2-yl)propan-2-one stands out due to its specific bromination pattern and the presence of the thiophene ring. This combination imparts unique electronic and steric properties, making it particularly useful in selective organic transformations. Its reactivity and versatility in forming various derivatives highlight its importance in synthetic chemistry .
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H7BrOS/c1-5(9)2-7-3-6(8)4-10-7/h3-4H,2H2,1H3 |
InChI Key |
KTFYBRAEEACYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


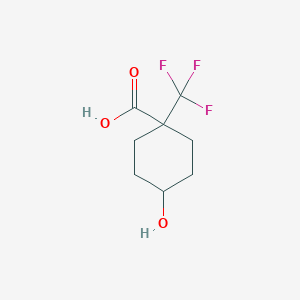
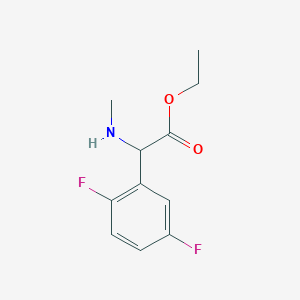
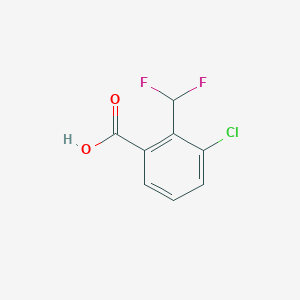
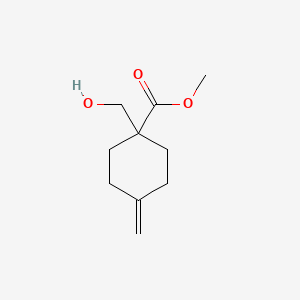
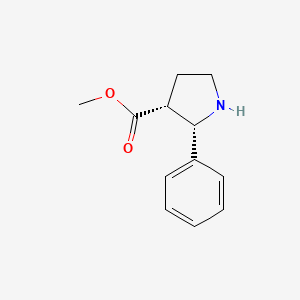



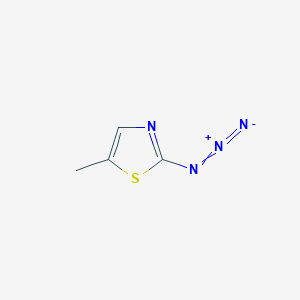




![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
